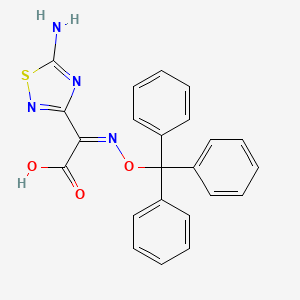

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid

Description

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is a synthetic intermediate featuring a trityloxy (triphenylmethoxy) group attached to the imino nitrogen of a 1,2,4-thiadiazole-acetic acid backbone. The Z-isomer configuration is essential for antimicrobial efficacy, as the E-isomer exhibits negligible β-lactamase stability . These compounds are synthesized via oximation, alkylation, and cyclization steps, often optimized for industrial scalability .

Properties

IUPAC Name |

(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S/c24-22-25-20(27-31-22)19(21(28)29)26-30-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,28,29)(H2,24,25,27)/b26-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMJILQVJWZRI-XHPQRKPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=NSC(=N4)N)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, particularly in understanding enzyme mechanisms and pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the trityloxyimino moiety can participate in electrophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The antimicrobial activity and pharmacokinetic properties of these compounds are heavily influenced by the alkoxy group (R) on the imino moiety. Key analogs include:

Key Observations :

- Methoxy Derivative : The most widely used, forming the side chain of fourth-generation cephalosporins like cefozopran. Its synthesis prioritizes Z-isomer purity (>98%) via O-methylation with barium oxide .

- Ethoxy Derivative: Critical for fifth-generation ceftaroline fosamil, which targets methicillin-resistant Staphylococcus aureus (MRSA). Ethoxyimino synthesis involves phosphorus oxychloride-mediated cyclization .

- Its stereochemistry was unambiguously confirmed via X-ray analysis .

Biological Activity

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its antimicrobial properties, and provides insights into its potential applications in drug development.

Structural Characteristics

The compound has the molecular formula C₁₃H₁₃N₅O₃S and a molecular weight of approximately 301.34 g/mol. Its unique structure features a thiadiazole ring, which is known for its biological activity, and a trityloxyimino group that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are attributed to its ability to interact with biological macromolecules, particularly bacterial ribosomes, potentially inhibiting protein synthesis .

Antimicrobial Properties

-

Antibacterial Activity :

- The compound shows promising results against various bacterial strains. Its structure suggests it may function similarly to other thiadiazole derivatives known for their antimicrobial effects.

- Comparative studies reveal that compounds with similar scaffolds often exhibit potent antibacterial activity .

- Antifungal Activity :

The mechanism by which this compound exerts its biological effects appears to involve binding to ribosomal sites in bacteria, thereby disrupting protein synthesis. This action is consistent with other thiadiazole derivatives that have been shown to inhibit bacterial growth through similar mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives, highlighting the potential of this compound:

Synthesis Methods

Various synthesis methods have been developed for this compound. The synthetic routes often involve the reaction of 5-amino-1,2,4-thiadiazole with appropriate imino-acetic acid derivatives under controlled conditions to yield the target compound .

Q & A

Q. Characterization :

- MS and ¹H NMR confirm intermediates and final product .

- IR Spectroscopy verifies functional groups (e.g., C=O at 1720 cm⁻¹, N–H at 3400 cm⁻¹) .

Basic: Which analytical techniques are critical for confirming the Z-isomer configuration?

Methodological Answer:

- ¹H NMR Coupling Constants : The Z-isomer exhibits distinct coupling patterns (e.g., J = 8–10 Hz for imino protons) due to restricted rotation around the C=N bond .

- X-ray Crystallography : Resolves spatial arrangement; the Z-configuration shows a dihedral angle <30° between the thiadiazole and iminoacetate planes .

- Chromatographic Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) differentiates Z- and E-isomers based on retention times .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Key optimizations include:

Contradictions : reports a 57% overall yield using etherification, while achieves 89.1% via optimized alkylation. The discrepancy highlights the impact of stoichiometric ratios and temperature control.

Advanced: What strategies ensure stereochemical fidelity during synthesis?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Low-temperature bromination (0°C) favors the Z-isomer due to steric hindrance, while higher temperatures promote E-isomer formation .

- Protecting Groups : Trityloxy protection stabilizes the Z-configuration by preventing tautomerization .

- Stereoselective Alkylation : Use of bulky bases (e.g., BaO/Ba(OH)₂·8H₂O) during O-methylation enforces Z-selectivity .

Advanced: How does structural modification of this compound enhance β-lactam antibiotic activity?

Methodological Answer:

- Sidechain Role : The (Z)-imino group and 5-amino-thiadiazole moiety improve binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria .

- SAR Insights :

Advanced: How to resolve contradictions in reported synthesis yields?

Methodological Answer:

- Case Study : (57% yield) uses a 7-step route with etherification, while (89.1% yield) optimizes alkylation and hydrolysis. Critical factors:

- Recommendation : Use Design of Experiments (DoE) to map pH, temperature, and stoichiometry effects.

Advanced: What alternative pathways exist for synthesizing this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.